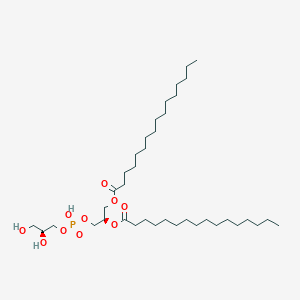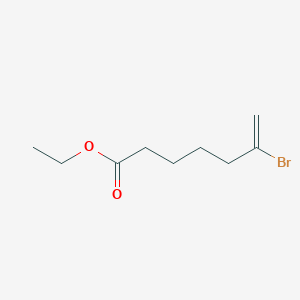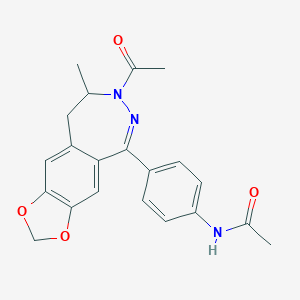
1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine, also known as MADAM-6, is a benzodiazepine derivative that has been extensively studied for its potential use in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it useful for investigating various aspects of neurochemistry and pharmacology.
Mécanisme D'action
The exact mechanism of action of 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine is not fully understood, but it is thought to act on the GABA-A receptor in a manner similar to other benzodiazepine derivatives. This receptor is responsible for regulating the activity of the neurotransmitter GABA, which plays a key role in the inhibition of neuronal activity in the brain.
Effets Biochimiques Et Physiologiques
1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine has been found to exhibit a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. This compound has also been shown to modulate the activity of various neurotransmitter systems, including GABA, glutamate, and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine in lab experiments is its well-established pharmacological profile. This compound has been extensively studied and its effects are well-documented, making it a useful tool for investigating various aspects of neurochemistry and pharmacology. However, one limitation of using 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine is its relatively low potency compared to other benzodiazepine derivatives, which may limit its usefulness in certain experimental contexts.
Orientations Futures
There are several potential future directions for research involving 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine. One area of interest is the development of more potent derivatives of this compound, which could be useful for investigating the role of the GABA-A receptor in various neurological disorders. Another potential direction is the investigation of the effects of 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine on other neurotransmitter systems, such as the serotonergic and noradrenergic systems, which could provide further insights into the neurochemical basis of anxiety and stress. Additionally, the use of 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine in combination with other compounds, such as other benzodiazepine derivatives or other classes of drugs, could provide a more comprehensive understanding of the mechanisms underlying its effects.
Applications De Recherche Scientifique
1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine has been used in a variety of scientific studies, particularly in the field of neuroscience. This compound has been found to have anxiolytic and sedative effects, making it useful for investigating the neurochemical basis of anxiety and stress. 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine has also been studied for its potential as a treatment for various neurological disorders, such as epilepsy and Parkinson's disease.
Propriétés
Numéro CAS |
143692-53-9 |
|---|---|
Nom du produit |
1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine |
Formule moléculaire |
C21H21N3O4 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
N-[4-(7-acetyl-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H21N3O4/c1-12-8-16-9-19-20(28-11-27-19)10-18(16)21(23-24(12)14(3)26)15-4-6-17(7-5-15)22-13(2)25/h4-7,9-10,12H,8,11H2,1-3H3,(H,22,25) |
Clé InChI |
RNJAHAXIBIIAHU-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)NC(=O)C)OCO3 |
SMILES canonique |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)NC(=O)C)OCO3 |
Synonymes |
1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihyd ro-5H-2,3-benzodiazepine |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)
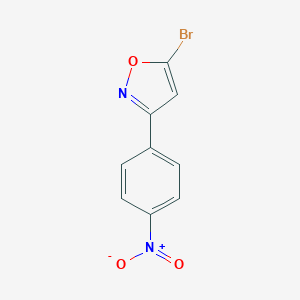
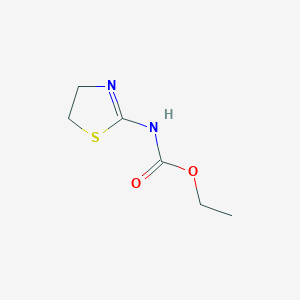

![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)


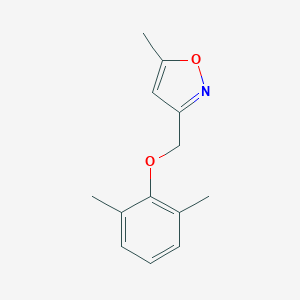
![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)
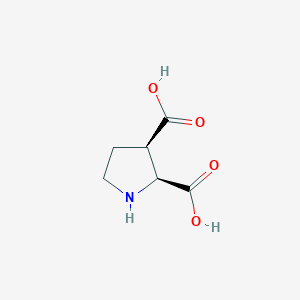
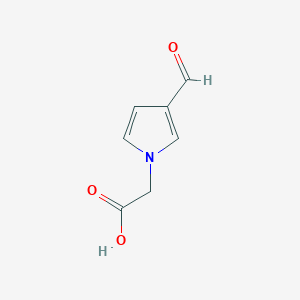
![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)
